Methyl 4-bromo-2,6-difluorobenzoate

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Procurement pain point: Substituting this brominated ester with a non-brominated analog or free acid introduces synthetic dead-ends or extra protection steps. Methyl 4-bromo-2,6-difluorobenzoate (CAS 773134-11-5) solves this directly: - **Para-bromine** = ready handle for Suzuki-Miyaura/Buchwald-Hartwig couplings - **2,6-Difluoro pattern** = modulates ring electronics, enhances metabolic stability - **Methyl ester** = balances reactivity/stability, solid at RT (mp 41-43°C) for easy handling - **98% purity (GC)** ensures reproducible coupling yields. Ideal for pharma, agrochemical, and materials R&D.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
CAS No. 773134-11-5
Cat. No. B1360007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2,6-difluorobenzoate
CAS773134-11-5
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1F)Br)F
InChIInChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
InChIKeyJBXJLZRTTCGLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-2,6-Difluorobenzoate Overview


Methyl 4-bromo-2,6-difluorobenzoate (CAS 773134-11-5) is a polyhalogenated aromatic ester featuring a bromine atom at the para position and two ortho-fluorine atoms relative to the methyl ester group. This substitution pattern, with a molecular formula of C8H5BrF2O2 and a molecular weight of 251.03 g/mol, imparts specific electronic and steric properties that differentiate it from simpler fluorobenzoates [1]. Its primary utility stems from the bromine atom, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of complex biaryl and amine-containing scaffolds [1]. This compound is a solid at ambient temperature (melting point 41-43°C), a property that contrasts with its non-brominated analog, methyl 2,6-difluorobenzoate, which is a liquid [2]. Its typical commercial purity is specified at 98% (GC), and it is commonly supplied for research and development purposes as an intermediate in pharmaceutical and agrochemical synthesis .

Reactive para-bromine handle for cross-coupling
Pre-formed methyl ester bypasses acid activation
Solid state simplifies weighing and storage

Methyl 4-Bromo-2,6-Difluorobenzoate Procurement Considerations


In procurement, substituting methyl 4-bromo-2,6-difluorobenzoate with a generic fluorobenzoate or a different ester analog is not chemically equivalent and would fundamentally alter a synthetic sequence. The presence of the para-bromine atom is not a passive structural feature; it is the critical reactive site for subsequent diversification via cross-coupling, a capability entirely absent in its non-brominated analog, methyl 2,6-difluorobenzoate (CAS 13671-00-6) . Conversely, while the 4-bromo-2,6-difluorobenzoic acid (CAS 183065-68-1) shares this reactive handle, its free carboxylic acid moiety requires additional activation or protection steps for esterification or amidation, introducing synthetic inefficiency. The choice of the methyl ester specifically offers a balance of reactivity and stability, differing from the ethyl or tert-butyl esters (CAS 773139-36-9 and 955887-09-9, respectively) in terms of steric bulk during nucleophilic acyl substitution and in its physical state, which impacts handling and purification . The precise combination of the 4-bromo handle, the 2,6-difluoro substitution pattern which modulates the electronic environment of the ring, and the methyl ester functionality is the source of its unique synthetic value [1].

Non-brominated analog (CAS 13671-00-6) lacks reactive C-Br site for cross-coupling.
Free acid (CAS 183065-68-1) requires additional esterification step.
Alternative esters (ethyl, tert-butyl) may alter steric profile and physical state.

Methyl 4-Bromo-2,6-Difluorobenzoate vs. Key Analogs


Esterification Efficiency: Methyl Ester vs. Acid

Methyl 4-bromo-2,6-difluorobenzoate is a downstream esterification product of the corresponding acid. A documented synthetic route using trimethylsilyldiazomethane in methanol yields the methyl ester with a reported efficiency of 47%, although alternative methods claim near-quantitative yields [1]. This establishes a baseline for synthetic planning. The key procurement differentiation is that selecting the pre-formed methyl ester (CAS 773134-11-5) bypasses the need to perform and optimize this esterification step from the acid (CAS 183065-68-1), thereby saving time and resources in a research or production setting. The acid's higher melting point (201-205°C) also makes it less convenient for certain liquid-phase applications compared to the lower-melting methyl ester .

Esterification Efficiency
Class-level
Target
Solid, mp 41–43°C
Acid comparator
Solid, mp 201–205°C
Yield: 47% reported
Pre-formed ester bypasses acid esterification
Reported yield; alternative methods may vary
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Solid vs. Liquid Physical State

A critical, practical differentiation is the physical state of the compound at room temperature. Methyl 4-bromo-2,6-difluorobenzoate is a solid with a melting point of 41-43°C [1]. In stark contrast, its non-brominated analog, methyl 2,6-difluorobenzoate (CAS 13671-00-6), is a liquid at standard conditions . This physical difference has direct consequences for laboratory handling: solids are generally easier to weigh accurately, especially for small-scale reactions, and they avoid the volatility and potential for spills associated with liquid reagents. The solid form also simplifies long-term storage and inventory management, reducing risks of evaporation or container leakage.

Solid vs. Liquid State
Reported
Target
Solid, mp 41–43°C
Non-brominated analog
Liquid, bp 203–204°C
Solid state simplifies weighing and handling
Ambient condition comparison
Laboratory Operations Formulation Weighing and Dispensing

Cross-Coupling Reactivity: C-Br Bond Advantage

The bromine atom at the 4-position is the primary reactive handle that enables palladium-catalyzed cross-coupling reactions, a key differentiator from non-halogenated analogs. While direct comparative kinetic or yield data under identical conditions for this specific compound and its non-brominated analog are not available in the open literature, class-level inference can be drawn from the well-established reactivity of aryl bromides versus aryl fluorides in cross-coupling [1]. Aryl bromides (C-Br bond dissociation energy ~84 kcal/mol) are significantly more reactive in oxidative addition with Pd(0) catalysts than aryl fluorides (C-F BDE ~126 kcal/mol) [2]. Therefore, the target compound (containing a C-Br bond) is a viable substrate for Suzuki-Miyaura coupling, whereas its non-brominated analog, methyl 2,6-difluorobenzoate, lacks this reactive site and is essentially inert under standard Suzuki coupling conditions. This fundamental difference in bond reactivity dictates which synthetic pathways are accessible.

Cross-Coupling Reactivity
Class-level
C-Br bond
BDE ~84 kcal/mol; Reactive in Suzuki
C-F bonds only
BDE ~126 kcal/mol; Inert under standard conditions
Bromine enables Suzuki coupling; fluorine does not
Class-level inference from aryl halide reactivity
Medicinal Chemistry Suzuki-Miyaura Coupling C-C Bond Formation

In Silico ADME and Drug-Likeness Profile

Computational predictions of absorption, distribution, metabolism, and excretion (ADME) properties provide an early-stage screen for drug-likeness. For methyl 4-bromo-2,6-difluorobenzoate, calculated properties indicate high gastrointestinal absorption, a Bioavailability Score of 0.55, and no inhibition of major cytochrome P450 enzymes (CYP1A2, 2C19, 2C9, 2D6, 3A4) . The compound is also predicted to be blood-brain barrier (BBB) permeant, which can be a critical parameter in CNS drug discovery programs . Its consensus LogP is approximately 3.01, placing it within the optimal range for oral bioavailability . While these are in silico predictions, they offer a comparative baseline for analog selection. For instance, the absence of P450 inhibition liability can be a key advantage over similar scaffolds that may exhibit undesirable drug-drug interaction potential.

In Silico ADME Profile
Reported
Bioavailability Score 0.55
BBB Permeant Yes
CYP Inhibition None predicted
Consensus LogP 3.01
Supports early-stage scaffold selection
In silico prediction; experimental validation needed
Medicinal Chemistry Drug Discovery ADME Prediction

Purity Specification: Commercial vs. In-House

For procurement, a defined and verifiable purity specification is paramount. Commercial sources for methyl 4-bromo-2,6-difluorobenzoate consistently specify a minimum purity of 98%, typically determined by GC (Gas Chromatography) . This is a critical quantitative benchmark. In contrast, synthesizing this intermediate from the corresponding acid in-house, while possible, introduces variability in yield and purity. For example, a patented synthesis reported a 47% yield for this esterification step, which would likely require subsequent purification to reach the 98% standard . The procurement of pre-qualified, high-purity material eliminates this uncertainty, ensuring that downstream reactions are not compromised by unidentified impurities. This is especially important for cross-coupling reactions, where trace impurities can poison palladium catalysts and dramatically reduce yields [1].

Purity Specification
Reported
98% GC
Defined purity supports reproducible cross-coupling
Commercial specification; in-house yields may vary
Quality Assurance Analytical Chemistry Reproducibility

Methyl 4-Bromo-2,6-Difluorobenzoate Applications


Biaryl Synthesis via Suzuki-Miyaura Coupling

The primary and most validated application of methyl 4-bromo-2,6-difluorobenzoate is as a key intermediate in the construction of biaryl scaffolds via palladium-catalyzed Suzuki-Miyaura cross-coupling. The para-bromine atom serves as an excellent leaving group for oxidative addition to Pd(0), enabling the installation of a diverse range of aryl, heteroaryl, or vinyl groups from the corresponding boronic acids or esters [1]. This is a foundational step in the synthesis of numerous pharmaceuticals, including those targeting contraceptive compositions as noted in the literature [2]. The procurement of this specific brominated ester is essential for accessing this chemical space; the non-brominated analog is unreactive and cannot be used for this purpose [1]. The high purity (98%) and solid form of the commercial product ensure accurate stoichiometry and reproducible coupling yields .

Hit-to-Lead Optimization with Favorable ADME

In medicinal chemistry programs, particularly those targeting central nervous system (CNS) disorders, the in silico ADME profile of a building block is a key procurement consideration. Methyl 4-bromo-2,6-difluorobenzoate is predicted to have high GI absorption and blood-brain barrier (BBB) permeability, with no inhibitory activity against major cytochrome P450 enzymes . This profile makes it a preferred starting scaffold over analogs that may be flagged for potential CYP inhibition or poor bioavailability. Incorporating this fragment early in a hit-to-lead campaign provides a strategic advantage, increasing the likelihood that the resulting lead series will possess drug-like properties and avoid common development pitfalls related to drug-drug interactions . Its use in the synthesis of complex, fluorinated heterocycles further supports its value in generating diverse compound libraries [3].

Agrochemical Intermediate: Fluorinated Actives

The 2,6-difluoro substitution pattern, combined with the versatile bromine handle, makes this compound a valuable precursor for novel agrochemicals. Fluorinated aromatic rings are common motifs in modern herbicides and fungicides due to their enhanced metabolic stability and bioavailability. The methyl ester functionality provides a modifiable handle, while the bromine allows for the late-stage introduction of diverse chemical groups via cross-coupling [1]. This modular approach enables the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies in crop protection research. Procurement of the compound in multi-gram quantities with consistent purity is essential for these discovery and optimization workflows .

Functional Materials and Fluorous Tags

Beyond pharmaceutical and agrochemical applications, the compound's unique substitution pattern finds use in materials science. The ortho-difluoro groups create a local dipole and increase the oxidative stability of the aromatic ring. The para-bromine serves as a grafting point for immobilization onto surfaces or for linking to other functional materials, such as polymers or nanoparticles, via cross-coupling or other substitution reactions. For example, the ester can be hydrolyzed to the acid, providing a second anchor point for surface attachment. The ability to precisely control molecular architecture through sequential functionalization of the ester and bromine groups makes this compound a versatile building block for designing advanced materials with tailored surface properties or electronic characteristics .

Application
Selection Property
Validation Focus
Biaryl scaffold synthesis
Reactive para-bromine handle
Cross-coupling reactivity review
CNS drug discovery programs
Predicted BBB permeability & CYP profile
In silico ADME prediction review
Agrochemical SAR studies
Fluorinated ring & modifiable ester
Metabolic stability and diversity
Advanced material design
Sequential functionalization sites
Surface attachment & electronic tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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